molecular formula C10H11N3O2 B1443408 3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione CAS No. 1182902-09-5

3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No. B1443408
M. Wt: 205.21 g/mol
InChI Key: YQWIPDZKTXWPRL-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Chemical Properties

The compound "3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione" and its derivatives have been a subject of extensive research, primarily focused on their synthesis and potential applications. One study reports on the synthesis and characterization of new compounds derived from dihydropyrimidine-2,4(1H,3H)-dione moieties, which have been evaluated for cytotoxic activity against cancer cell lines (Udayakumar, Gowsika, & Pandurangan, 2017). Another study developed a novel method for the synthesis of these derivatives with moderate to high yields, highlighting the importance of such compounds in medicinal chemistry (Rutkauskas & Beresnevicius, 2002).

Catalytic and Synthetic Applications

Dihydropyrimidine derivatives have been synthesized using cellulose sulfuric acid as a recyclable solid acid catalyst, indicating the significance of these compounds in green chemistry and their potential environmental benefits (Rajack, Yuvaraju, Praveen, & Murthy, 2013). Furthermore, the utility of dihydropyrimidine-2,4(1H,3H)-dione functionality in creating novel crown-containing hydrogen-bonded supramolecular assemblies has been explored, indicating its versatile applications in the field of supramolecular chemistry (Fonari et al., 2004).

Pharmaceutical and Biological Applications

The compounds derived from dihydropyrimidine-2,4(1H,3H)-dione have shown promising results in various biological evaluations. For instance, they have demonstrated significant cytotoxic activity against certain cancer cell lines, suggesting potential applications in cancer therapy (Dixit et al., 2011). Additionally, these derivatives have been used to synthesize various pharmacologically relevant structures, showcasing their importance in drug discovery and design (Girreser, Heber, & Schütt, 2004).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.


properties

IUPAC Name

3-(3-aminophenyl)-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-7-2-1-3-8(6-7)13-9(14)4-5-12-10(13)15/h1-3,6H,4-5,11H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWIPDZKTXWPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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